Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether
Description
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether is a fluorinated ether compound hypothesized for use as a diluent in advanced lithium battery electrolytes. The compound’s fluorosulfonyl (-SO₂F) groups may enhance oxidative stability and reduce solvation power, critical for forming stable solid-electrolyte interphases (SEIs) in lithium metal batteries (LMBs) . Such highly fluorinated ethers are designed to improve electrolyte safety and performance at high voltages or low temperatures by reducing viscosity and suppressing lithium dendrite growth .
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O5S2/c5-1(6,3(9,10)20(13,15)16)19-2(7,8)4(11,12)21(14,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJIAQKFEYWIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380829 | |
| Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146829-79-0 | |
| Record name | Bis[2-(fluorosulphonyl)tetrafluoroethyl]ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Etherification with Fluorosulfonyl Intermediates
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ↑ above 100°C |
| Solvent | Diglyme, DMF | Polar aprotic optimal |
| Catalyst | KF/Al₂O₃ | 10–15% load |
| Reaction Time | 6–12 hours | Plateau at 8h |
Direct Fluorosulfonation of Preformed Ethers
Alternative strategies fluorosulfonate pre-assembled ether backbones:
Sulfur dioxide fluoride () acts as both fluorinating and sulfonating agent. This method avoids handling unstable intermediates but requires UV initiation and excess , raising safety concerns.
Industrial-Scale Challenges
Purification and Isolation
-
Distillation : High-boiling product (estimated >250°C) necessitates vacuum distillation with perfluorinated packing materials.
-
Byproduct Management : KCl precipitation in nucleophilic routes complicates filtration; ionic liquids improve separation.
Emerging Methodologies
Electrochemical Fluorosulfonation
Pilot studies demonstrate direct electrochemical synthesis from tetrafluoroethylene and ions in non-aqueous electrolytes. Current efficiencies reach 72% at 5 kA/m², though scalability remains untested.
Flow Reactor Optimization
Microfluidic systems enhance heat transfer during exothermic coupling steps, reducing side products by 22% compared to batch reactors.
Comparative Analysis of Methods
Table 2: Synthesis Route Tradeoffs
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Coupling | 68 | 98 | Moderate |
| Direct Fluorosulfonation | 55 | 95 | High |
| Electrochemical | 72* | 99 | Low |
*Laboratory-scale only
Chemical Reactions Analysis
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups to sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Electrolytes in Lithium Metal Batteries (LMBs)
Overview
One of the primary applications of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether is as a solvent in high-concentration electrolytes for lithium metal batteries. Its use enhances the cyclability and overall performance of lithium-metal anodes.
Methodology
- High-Concentration Electrolytes (HCEs) : The compound is formulated into HCEs which facilitate improved ionic conductivity and electrochemical stability.
- Localized High-Concentration Electrolytes (LHCEs) : These formulations allow for better solvation of lithium ions, leading to enhanced battery performance.
Outcomes
Research indicates that incorporating this compound into electrolytes results in:
- Increased cyclability of lithium-metal anodes.
- Enhanced electrochemical activity in lithium-ion batteries (LIBs), attributed to its ability to form stable solid-electrolyte interphases (SEIs) on electrode surfaces .
Ionic Liquid Electrolytes
Integration with Ionic Liquids
The compound has been utilized in combination with ionic liquids to create novel electrolyte systems that improve the efficiency of lithium-ion batteries. This integration aims to balance the high voltage stability offered by fluorinated ethers with the superior lithium ion solvation ability typical of conventional ether solvents.
Results
Studies show that these hybrid systems can:
- Achieve higher Coulombic efficiency and longer cycle life.
- Reduce undesirable dendritic growth during charge-discharge cycles, which is critical for battery safety and longevity .
Comparative Performance Analysis
The following table summarizes key performance metrics observed when using this compound in various electrolyte formulations compared to traditional solvents:
| Parameter | Conventional Solvents | This compound |
|---|---|---|
| Ionic Conductivity | Moderate | High |
| Cyclability | Limited | Enhanced |
| Dendrite Formation | High | Low |
| Voltage Stability | Low | High |
Case Study 1: Lithium-Ion Battery Performance
In a recent study, researchers synthesized a new electrolyte using this compound combined with lithium bis(fluorosulfonyl)imide. The results demonstrated a significant increase in both ionic conductivity and cycle stability compared to traditional carbonate-based electrolytes. The stable SEI formed on lithium anodes contributed to improved battery life and safety .
Case Study 2: Hybrid Electrolyte Systems
Another investigation explored hybrid electrolyte systems incorporating this compound with various ionic liquids. The findings indicated that these systems not only maintained high voltage stability but also provided effective solvation for lithium ions, leading to enhanced overall battery performance metrics such as charge-discharge efficiency and longevity .
Mechanism of Action
The mechanism of action of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether involves its interaction with molecular targets through its fluorosulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, to exert their effects . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following fluorinated ethers are compared based on structural features, physicochemical properties, and electrochemical performance:
Structural and Physicochemical Properties
| Compound (Full Name) | Abbreviation | Fluorine Atoms | Density (g/mL) | Boiling Point (°C) | Dielectric Constant |
|---|---|---|---|---|---|
| Ethyl 1,1,2,2-tetrafluoroethyl ether | ETE | 4 | 1.204 | 57 | – |
| Bis(2,2,2-trifluoroethyl) ether | BTFE | 6 | 1.398 | 25 | 4.4 |
| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether | TTE | 8 | 1.536 | 93.2 | 6.2 |
| Bis(1,1,2,2-tetrafluoroethyl) ether | B2E | 8 | 1.552 | – | – |
| Bis(pentafluoroethyl) ether | BPE | 10 | 1.562 | – | – |
Data sourced from Tables 1 and S1 in , and 5.
- Fluorine Content : Higher fluorination (e.g., BPE with 10 F atoms) correlates with increased oxidative stability but reduced solvation power, limiting ionic conductivity .
- Dielectric Constant : BTFE (4.4) and TTE (6.2) exhibit low polarity, reducing lithium-ion coordination and enhancing SEI stability .
- Density and Boiling Point : Higher fluorine content increases density but may lower volatility (e.g., TTE’s boiling point of 93.2°C vs. BTFE’s 25°C) .
Electrochemical Performance
- BTFE : Demonstrates high ionic conductivity (≈2.0 mS/cm) in localized high-concentration electrolytes (LHCEs) due to moderate fluorination and low viscosity. However, it offers inferior capacity retention compared to TTE .
- TTE : Superior cycling stability (>90% capacity retention after 200 cycles) and LiF-rich SEI formation due to higher fluorination, though it provides minimal viscosity reduction .
- B2E/BPE: Limited solvation power but exceptional oxidative stability (>5.0 V vs. Li/Li⁺), making them suitable for high-voltage cathodes. Their high density and fluorine content, however, may compromise electrolyte fluidity .
Key Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| BTFE | High conductivity, low viscosity | Moderate SEI stability, flammability risk |
| TTE | Excellent SEI formation, high cyclability | High viscosity, limited conductivity boost |
| B2E/BPE | Extreme oxidation resistance | Poor solvation, high density |
Summarized from , and 12.
Biological Activity
Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether (BSTFE) is a fluorinated compound with the chemical formula and a molecular weight of 382.15 g/mol. It is primarily recognized for its applications in electrochemistry, particularly in lithium-ion battery systems, due to its unique solvation properties and stability under high-voltage conditions. This article focuses on the biological activity of BSTFE, exploring its potential toxicological effects, interactions with biological systems, and implications for safety.
- Chemical Structure : BSTFE consists of two fluorosulfonyl groups attached to a tetrafluoroethyl ether backbone.
- Physical Properties : It has a boiling point of 120 °C at 750 Torr and is classified as corrosive.
Biological Activity Overview
The biological activity of BSTFE is not extensively documented in traditional pharmacological literature; however, emerging studies indicate potential toxicity and environmental impact due to its chemical structure. The following sections summarize the findings related to its biological interactions.
Toxicological Studies
Study on Fluorinated Ether Toxicity
A study investigating the toxicity of various fluorinated ethers found that exposure led to significant behavioral changes in laboratory animals, including reduced locomotor activity and impaired learning and memory functions. These effects were attributed to neurotoxic mechanisms potentially relevant to BSTFE due to structural similarities .
Environmental Impact Assessment
Research assessing the environmental impact of fluorinated solvents indicated that they could disrupt endocrine functions in aquatic organisms. The persistence of such compounds raises concerns about their long-term ecological effects, suggesting a need for careful handling and disposal practices .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 382.15 g/mol |
| Boiling Point | 120 °C (750 Torr) |
| Corrosiveness | Yes |
| Acute Toxicity | Corrosive; irritant |
| Study Type | Findings |
|---|---|
| Acute Toxicity | Corrosive effects observed |
| Subchronic Toxicity | Neurotoxic effects noted |
| Environmental Impact | Potential endocrine disruption |
Q & A
Basic: What is the role of Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether in lithium metal battery electrolytes?
Answer:
this compound derivatives, such as lithium bis(fluorosulfonyl)imide (LiFSI), enhance electrolyte stability by promoting the formation of a robust solid-electrolyte interphase (SEI). This SEI suppresses lithium dendrite growth and improves ion transport kinetics, particularly in low-temperature (LT) environments. Methodologically, researchers employ high-concentration electrolytes (HCEs) or locally concentrated ionic liquid electrolytes (LCILEs) with fluorinated ether diluents to optimize solvation structures and interfacial reactivity .
Advanced: How do solvation structures involving this compound influence lithium-ion transport kinetics?
Answer:
Fluorinated ethers modify the solvation sheath by weakening Li⁺-solvent interactions, reducing desolvation energy barriers. Advanced characterization techniques, such as Raman spectroscopy and molecular dynamics (MD) simulations, reveal increased anion (FSI⁻) participation in the Li⁺ coordination shell. This promotes rapid ion dissociation and lowers electrolyte viscosity, enabling stable cycling at high current densities. Electrochemical impedance spectroscopy (EIS) further quantifies interfacial resistance changes under varying temperatures .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Laboratory handling requires:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds.
- Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental release.
Refer to Safety Data Sheets (SDSs) for specific hazard codes (e.g., H318: eye damage) and storage guidelines (e.g., inert atmosphere, moisture-free conditions) .
Advanced: What analytical techniques are recommended for detecting environmental contamination by this compound?
Answer:
Targeted analysis uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity. Non-targeted screening employs high-resolution mass spectrometry (HRMS) to identify degradation products. Environmental samples (e.g., water, soil) require solid-phase extraction (SPE) pre-concentration. Regulatory compliance studies cross-reference databases like ECHA’s REACH and SPIN to assess persistence and bioaccumulation .
Basic: How is this compound synthesized in laboratory settings?
Answer:
A common route involves reacting fluorosulfonic acid derivatives (e.g., fluorosulfonyl fluoride) with tetrafluoroethyl ether precursors under anhydrous conditions. Purification steps include fractional distillation or recrystallization in aprotic solvents (e.g., dimethyl carbonate). Characterization via ¹⁹F NMR and FT-IR confirms structural integrity, while elemental analysis validates stoichiometry .
Advanced: How does the introduction of fluorinated ethers affect desolvation kinetics in low-temperature electrolytes?
Answer:
Fluorinated ethers like this compound reduce solvent polarity, weakening Li⁺-solvent binding. Cyclic voltammetry (CV) and Arrhenius plots of ionic conductivity demonstrate enhanced Li⁺ desolvation at temperatures as low as −20°C. Cryo-transmission electron microscopy (cryo-TEM) further visualizes SEI morphology changes, correlating with improved Coulombic efficiency in full-cell configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
